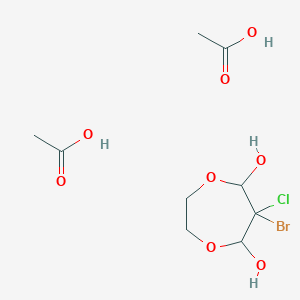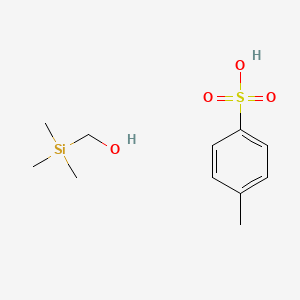![molecular formula C10H16N2O2 B14598126 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate CAS No. 59056-34-7](/img/structure/B14598126.png)
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazonium group and an enolate moiety, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired product. Commonly used solvents include water, ethanol, and acetonitrile, while the reaction temperature is often maintained between 0°C and 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, while the enolate moiety can participate in nucleophilic addition reactions. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is unique due to its specific structural features, such as the presence of a diazonium group and an enolate moiety
Propriétés
Numéro CAS |
59056-34-7 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2,5-dimethylhex-4-en-2-yl 2-diazoacetate |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)5-6-10(3,4)14-9(13)7-12-11/h5,7H,6H2,1-4H3 |
Clé InChI |
VETSXMAWIWFYRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C)OC(=O)C=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







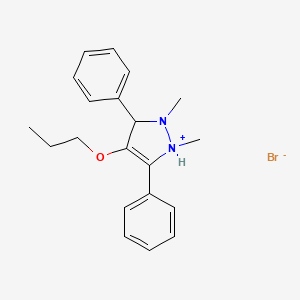
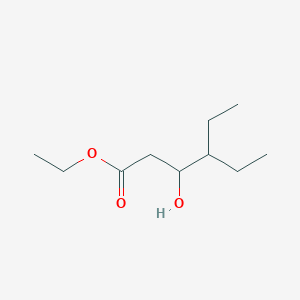
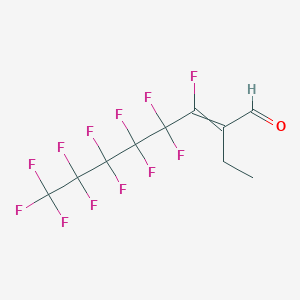
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
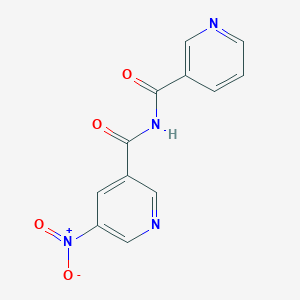
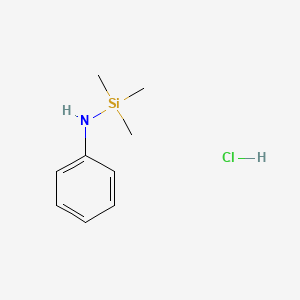
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
